
Hydroxy(3-hydroxypropyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(3-hydroxypropyl)propanedioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains both hydroxyl and carboxyl functional groups, making it versatile for numerous chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(3-hydroxypropyl)propanedioic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropionic acid with malonic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, has been explored to produce this compound efficiently. These methods leverage the metabolic pathways of the microorganisms to convert renewable substrates into the target compound .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(3-hydroxypropyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, ketones, primary alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydroxy(3-hydroxypropyl)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of biodegradable plastics, adhesives, and other value-added chemicals
Mecanismo De Acción
The mechanism of action of Hydroxy(3-hydroxypropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Hydroxy(3-hydroxypropyl)propanedioic acid can be compared with other similar compounds, such as:
3-Hydroxypropionic acid: Shares similar functional groups but differs in molecular structure and reactivity.
Malonic acid: Contains two carboxyl groups and is used in similar synthetic applications.
Lactic acid: Another hydroxy acid with different properties and applications.
The uniqueness of this compound lies in its combination of hydroxyl and carboxyl groups, which provide a versatile platform for various chemical and biological applications .
Propiedades
Número CAS |
58459-38-4 |
|---|---|
Fórmula molecular |
C6H10O6 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
2-hydroxy-2-(3-hydroxypropyl)propanedioic acid |
InChI |
InChI=1S/C6H10O6/c7-3-1-2-6(12,4(8)9)5(10)11/h7,12H,1-3H2,(H,8,9)(H,10,11) |
Clave InChI |
IFMWBXZFEGQZNB-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)(C(=O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1-phenyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14605794.png)
![2-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14605796.png)




![1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene](/img/structure/B14605848.png)
![N,N'-{[4-(Propan-2-yl)phenyl]methylene}bis(2,2-dichloroacetamide)](/img/structure/B14605877.png)
![Methyl 3-[2-(phthalazin-1-yl)hydrazinyl]propanoate](/img/structure/B14605884.png)

![1-[1-(2,4-Dichlorophenyl)propan-2-yl]-1H-imidazole](/img/structure/B14605891.png)



